3-Fluorobenzyl chloride

Description

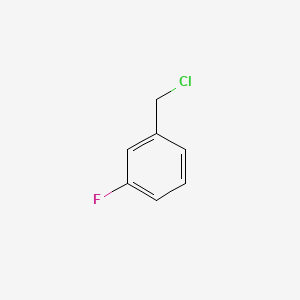

Structure

3D Structure

Propriétés

IUPAC Name |

1-(chloromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDXMDVEZLOGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060026 | |

| Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 3-Fluorobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.99 [mmHg] | |

| Record name | 3-Fluorobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

456-42-8 | |

| Record name | 3-Fluorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(chloromethyl)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-p-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluorobenzyl Chloride (CAS 456-42-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzyl chloride, with the CAS registry number 456-42-8, is a fluorinated aromatic organic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique combination of a reactive benzyl (B1604629) chloride moiety and a fluorine-substituted phenyl ring makes it a versatile intermediate for the introduction of the 3-fluorobenzyl group into a wide array of molecular scaffolds. This strategic incorporation can modulate the physicochemical and biological properties of the target molecules, such as metabolic stability, binding affinity, and lipophilicity. This technical guide provides an in-depth overview of the core properties, synthesis, and handling of this compound, with a focus on experimental protocols and data presentation for the scientific community.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value |

| CAS Number | 456-42-8 |

| Molecular Formula | C₇H₆ClF |

| Molecular Weight | 144.57 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 175-177 °C at 1013 hPa |

| Melting Point | -34.5 to -36 °C |

| Density | 1.213 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.511-1.514 |

| Flash Point | 58 °C (closed cup) |

| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, ether, and benzene. |

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound is through the chlorination of 3-fluorotoluene (B1676563). The following is a general experimental protocol.

Materials:

-

3-Fluorotoluene

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, dissolve 3-fluorotoluene in carbon tetrachloride.

-

Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain the reflux for several hours.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid succinimide (B58015) byproduct and wash it with a small amount of cold solvent.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Determination of Physicochemical Properties

The following are standard methodologies for the determination of key physicochemical properties.

-

Boiling Point (OECD TG 103): The boiling point can be determined using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. Alternatively, the dynamic method, which involves measuring the vapor pressure at different temperatures and extrapolating to standard atmospheric pressure, can be used. For a simplified laboratory determination, a distillation setup can be employed, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[1][2][3][4][5]

-

Density (ASTM D4052): The density of this compound can be accurately measured using a digital density meter.[6][7] This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample. The instrument is calibrated with air and a standard of known density (e.g., pure water). The measurement is typically performed at a controlled temperature, such as 25 °C.

-

Refractive Index (ASTM D1218): The refractive index is determined using a refractometer, such as an Abbe refractometer.[8][9][10] A small drop of the liquid is placed on the prism of the instrument. The refractive index is read directly from the scale after adjusting the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Purity Assessment by Gas Chromatography (GC)

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a nonpolar DB-5MS column) is used.[11]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like dichloromethane (B109758) or hexane.

-

Instrumental Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound in the resulting chromatogram.

Representative Nucleophilic Substitution Reaction: Synthesis of 3-Fluorobenzyl Azide (B81097)

This protocol describes a typical nucleophilic substitution reaction where the chloride is displaced by an azide group.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Acetone as solvent

-

Water

-

Diethyl ether or other extraction solvent

Procedure:

-

In a round-bottom flask, dissolve this compound in DMF.

-

Add sodium azide to the solution. Caution: Sodium azide is highly toxic.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude 3-fluorobenzyl azide.

-

The product can be used in the next step without further purification or purified by column chromatography if necessary.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. It is a lachrymator.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and metals. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Development and Research

This compound is a valuable building block in organic synthesis due to the reactivity of the benzylic chloride and the influence of the fluorine substituent.

-

Nucleophilic Substitution Reactions: The chloride is a good leaving group, readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols, azides, cyanides) to form a diverse range of derivatives.[12][13][14] The fluorine atom can enhance the metabolic stability of the resulting molecule by blocking potential sites of oxidative metabolism.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The 3-fluorobenzyl moiety is present in a number of drugs and clinical candidates.

-

Agrochemicals: It is also used in the synthesis of novel pesticides and herbicides.

Conclusion

This compound is a versatile and important chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, is well-established. Proper understanding and implementation of the experimental protocols for its synthesis, purification, and handling are crucial for its effective and safe utilization in research and development. This guide provides a foundational resource for scientists and researchers working with this valuable compound.

References

- 1. oecd.org [oecd.org]

- 2. lcslaboratory.com [lcslaboratory.com]

- 3. search.library.doc.gov [search.library.doc.gov]

- 4. oecd.org [oecd.org]

- 5. quora.com [quora.com]

- 6. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. matestlabs.com [matestlabs.com]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. scribd.com [scribd.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluorobenzyl chloride chemical structure and IUPAC name

This guide provides a comprehensive overview of 3-Fluorobenzyl chloride, a pivotal chemical intermediate in various fields of chemical synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details its chemical identity, physical and chemical properties, synthesis protocols, and key reactions.

Chemical Structure and Identity

This compound is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with a fluorine atom at the meta-position (carbon 3) and a chloromethyl group at carbon 1.[1] This unique arrangement of a reactive benzylic halide and an electron-withdrawing fluorine atom imparts specific reactivity to the molecule, making it a valuable building block in organic synthesis.[2][3]

IUPAC Name: 1-(chloromethyl)-3-fluorobenzene[4][5]

CAS Number: 456-42-8[2][3][4][6]

Molecular Formula: C₇H₆ClF[3][4][6]

Molecular Weight: 144.57 g/mol [5][6][7]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a colorless to light yellow liquid.[1][8] It is classified as a flammable and corrosive liquid and should be handled with appropriate safety precautions.[2]

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][8] |

| Boiling Point | 173 - 180 °C[3][8][9][10] |

| Melting Point | -70 °C[9] |

| Density | 1.194 - 1.22 g/cm³ at 20-25 °C[1][3][10][11] |

| Flash Point | 58 - 71 °C (closed cup)[7][8] |

| Refractive Index | 1.5090 - 1.5140 at 20 °C[4][9] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether[1][9] |

| Purity (GC) | ≥95.0% - 99.5%[3][8] |

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound involves the reaction of 3-fluorotoluene (B1676563) with a chlorinating agent. A detailed procedure is outlined below.[6]

Reaction: 3-Fluorotoluene + CCl₄ + CH₃OH → this compound

Reagents and Conditions:

-

Starting Material: 3-Fluorotoluene

-

Chlorinating Agent: Tetrachloromethane (CCl₄)

-

Catalyst System: Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) and Formamide (B127407)

-

Solvent: Methanol (B129727) (CH₃OH)

-

Temperature: 180 °C

-

Time: 6 hours

-

Atmosphere: Inert (Argon)

-

Apparatus: Sealed glass tube within a stainless steel autoclave

Procedure:

-

A glass tube (10 mL) is placed under an argon atmosphere.

-

Iron(II) chloride tetrahydrate (0.09 mmol, 0.018 g) and formamide (4.5 mmol, 0.20 g) are added to the tube.

-

The mixture is heated for 5 minutes.

-

Tetrachloromethane (18 mmol, 2.76 g), methanol (4.5 mmol, 0.14 g), and 3-fluorotoluene (9 mmol, 1.00 g) are added.

-

The glass tube is sealed and placed into a stainless steel autoclave.

-

The autoclave is sealed and heated to 180 °C for 6 hours.

-

After the reaction, the autoclave is cooled to room temperature.

-

The reaction mixture is filtered.

-

The solvent is removed by distillation.

-

The final product, this compound, is purified and separated from unreacted starting material by vacuum distillation.[6]

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Signaling Pathways

The primary reactivity of this compound is centered around the chloromethyl group.[2] The benzylic carbon is electrophilic and susceptible to attack by various nucleophiles, making it a versatile reagent for introducing the 3-fluorobenzyl moiety into molecules.[2][9]

Nucleophilic Substitution Reactions

The chloride ion is an excellent leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles.

-

Hydrolysis: Reaction with water or hydroxide (B78521) ions yields 3-fluorobenzyl alcohol.[9]

-

Cyanation: Reaction with cyanide salts, such as sodium cyanide, produces 3-fluorobenzyl cyanide (m-fluorophenylacetonitrile).[9]

-

Alkoxylation: Reaction with alkoxides results in the formation of ethers.[9]

References

- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. A12665.14 [thermofisher.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 间氟氯苄 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 456-42-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. jecibiochem.com [jecibiochem.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. This compound | 456-42-8 [chemicalbook.com]

Synthesis of 3-Fluorobenzyl Chloride from 3-Fluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-fluorobenzyl chloride from 3-fluorotoluene (B1676563), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document details the prevalent synthesis methodologies, presents quantitative data for comparison, and provides experimental protocols for key reactions.

Introduction

This compound (CAS No. 456-42-8) is a crucial building block in organic synthesis, valued for its role in introducing the 3-fluorobenzyl moiety into more complex molecules.[1][2] Its synthesis primarily relies on the side-chain chlorination of 3-fluorotoluene. This process is typically a free-radical substitution reaction, where a chlorine atom replaces a hydrogen atom on the methyl group of 3-fluorotoluene.[3][4] The reaction can be initiated using various methods, including UV irradiation or chemical radical initiators.[5]

Synthesis Methodologies

The conversion of 3-fluorotoluene to this compound is predominantly achieved through free-radical chlorination. This method offers a direct route to the desired product, though reaction conditions must be carefully controlled to optimize yield and minimize the formation of di- and tri-chlorinated byproducts.

Free-Radical Chlorination

The core of this synthesis is the generation of chlorine radicals which then abstract a hydrogen atom from the methyl group of 3-fluorotoluene to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with molecular chlorine to yield this compound and a new chlorine radical, thus propagating the chain reaction.

The initiation of this chain reaction can be achieved through:

-

Photochemical Initiation: The use of ultraviolet (UV) light to homolytically cleave molecular chlorine into two chlorine radicals.[5]

-

Chemical Initiation: The use of radical initiators, such as peroxides or azo compounds, that decompose upon heating to generate radicals which can initiate the chlorination process.[5]

Catalysts can also be employed to facilitate the side-chain chlorination. One patented method suggests a two-component catalyst system comprising phosphorus trichloride (B1173362) and bis(dimethyl thiocarbamoyl) disulfide for the side-chain chlorination of alkyl aromatic compounds.[6]

Another documented, albeit lower-yielding, method involves the use of an iron(II) chloride catalyst in a high-temperature, high-pressure autoclave system.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from a cited experimental protocol for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Fluorotoluene | [7] |

| Reagents | Tetrachloromethane, Methanol (B129727), Iron(II) chloride tetrahydrate, Formamide (B127407) | [7] |

| Reaction Temperature | 180 °C | [7] |

| Reaction Time | 6 hours | [7] |

| Yield | 35% | [7] |

| Purity (Commercial) | ≥98.0% (GC) | [8] |

| Purity (Commercial) | 99.5% min | |

| Purity (Commercial) | 96% |

Experimental Protocols

Method 1: Iron-Catalyzed Autoclave Synthesis

This method describes a chemoselective synthesis of this compound using an iron catalyst in an autoclave.[7]

Materials:

-

3-Fluorotoluene (9 mmol, 1.00 g)

-

Tetrachloromethane (18 mmol, 2.76 g)

-

Methanol (4.5 mmol, 0.14 g)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) (0.09 mmol, 0.018 g)

-

Formamide (4.5 mmol, 0.20 g)

-

Argon (for inert atmosphere)

Equipment:

-

Glass tube (10 mL)

-

Stainless steel autoclave (17 mL)

-

Heating system with temperature control

-

Filtration apparatus

-

Vacuum distillation setup

Procedure:

-

A glass tube is charged with FeCl₂·4H₂O (0.09 mmol) and formamide (4.5 mmol) under an argon atmosphere.

-

The mixture is heated for 5 minutes.

-

Tetrachloromethane (18 mmol), methanol (4.5 mmol), and 3-fluorotoluene (9 mmol) are added to the tube.

-

The sealed tube is placed inside a stainless steel autoclave, which is then sealed and heated to 180 °C for 6 hours.

-

After the reaction is complete, the autoclave is cooled to room temperature.

-

The reaction mixture is filtered to remove solid components.

-

The solvent is removed by distillation.

-

The final product, this compound, is isolated from the remaining starting material by vacuum distillation.[7]

Visualizations

Reaction Pathway

Caption: Figure 1: Free-Radical Chlorination of 3-Fluorotoluene.

Experimental Workflow

Caption: Figure 2: Workflow for Iron-Catalyzed Synthesis.

Parameter Relationships

Caption: Figure 3: Factors Influencing Synthesis Outcome.

References

- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Experiment #3 [sas.upenn.edu]

- 5. JPH06340562A - Side chain chlorination of aromatic compound - Google Patents [patents.google.com]

- 6. US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound for synthesis 456-42-8 [sigmaaldrich.com]

Navigating the Solubility Landscape of 3-Fluorobenzyl Chloride in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-Fluorobenzyl chloride in various organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Due to its role as a versatile building block in the creation of fluorinated organic molecules, understanding its behavior in different solvent systems is paramount for reaction optimization, purification processes, and formulation development.

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, its structural similarity to benzyl (B1604629) chloride allows for well-founded qualitative assessments. Benzyl chloride is known to be miscible with or highly soluble in a range of common organic solvents.[1][2][3] It is therefore anticipated that this compound exhibits similar high solubility or miscibility in these solvents. In contrast, its solubility in water is limited, with a reported value of 40 g/L at 20°C.[4]

Solubility Profile of this compound

The following table summarizes the expected solubility behavior of this compound in a selection of common organic solvents, based on available information for analogous compounds and general principles of solubility.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Methanol | CH₃OH | Polar Protic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[1][2][5] |

| Acetone | C₃H₆O | Polar Aprotic | Miscible[3][5] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Miscible |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible[2][5] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible[3][5] |

| Diethyl Ether | C₄H₁₀O | Non-polar | Miscible[1][2][5] |

| Toluene | C₇H₈ | Non-polar | Miscible |

| Hexane | C₆H₁₄ | Non-polar | Soluble |

| Water | H₂O | Polar Protic | 40 g/L (at 20°C)[4][6] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, the following general experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended.

Objective:

To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a distinct second phase (undissolved solute) is essential to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected sample through a syringe filter compatible with the solvent to remove any suspended micro-droplets of the undissolved solute.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample by interpolating its instrument response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination and Application

The following diagram illustrates the logical workflow from the initial need for solubility data to its application in a research or development context.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is strongly recommended that experimental determination of solubility be performed under the specific conditions of temperature and in the exact solvent systems to be utilized.

References

- 1. CAS 100-44-7: Benzyl Chloride | CymitQuimica [cymitquimica.com]

- 2. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. chemcess.com [chemcess.com]

- 4. chembk.com [chembk.com]

- 5. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

Physical properties of 3-Fluorobenzyl chloride (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Fluorobenzyl chloride, a crucial intermediate in pharmaceutical and agrochemical synthesis. The information presented herein is intended to support laboratory research and development activities by providing reliable data and standardized experimental protocols.

Core Physical Properties

This compound is a colorless to pale yellow liquid with a sharp, pungent odor. Its key physical properties, boiling point and density, are summarized below. These values are critical for reaction setup, purification processes, and safety considerations.

Data Summary

A compilation of reported values for the boiling point and density of this compound is presented in Table 1. Variations in reported boiling points can be attributed to differences in atmospheric pressure during measurement.

| Physical Property | Value | Conditions |

| Boiling Point | 176 - 177 °C | at 1013 hPa[1][2] |

| 180 °C | Not specified[3] | |

| 205 °C | Not specified | |

| Density | 1.194 g/mL | at 25 °C[2][4][5] |

| 1.22 g/cm³ | Not specified |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method, also known as the Siwoloboff method, is a common and reliable technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid for bath (e.g., paraffin (B1166041) oil)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then immersed in a Thiele tube or an oil bath.

-

The bath is heated gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The liquid will begin to cool, and the stream of bubbles will slow down.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a substance is its mass per unit volume. A straightforward and common method for determining the density of a liquid involves measuring the mass of a known volume.

Apparatus:

-

Digital balance (analytical or top-pan)

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using a digital balance.

-

A specific volume of the liquid is carefully transferred into the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[3][6]

-

For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported. It is also crucial to record the temperature at which the density is measured, as it is temperature-dependent.

Logical Relationship of Physical Properties

The physical properties of a compound are interconnected and are crucial for its identification and handling. The following diagram illustrates the logical flow for determining and utilizing the boiling point and density of a chemical substance.

Caption: Workflow for the determination and application of physical properties.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. phillysim.org [phillysim.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wjec.co.uk [wjec.co.uk]

An In-depth Technical Guide to the Safe Handling of 3-Fluorobenzyl Chloride

This guide provides comprehensive safety data and handling precautions for 3-Fluorobenzyl chloride (CAS No. 456-42-8), a crucial intermediate in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] موجز this document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound.

Chemical Identification and Properties

This compound, also known as α-chloro-m-fluorotoluene, is a halogenated aromatic compound.[1][3] Its molecular structure consists of a benzene (B151609) ring with a fluorine atom at the 3-position and a chloromethyl group.[1] This structure provides specific reactivity that is valuable in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H6ClF | [1][4] |

| Molecular Weight | 144.57 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [2][3][5] |

| Odor | Sharp, pungent | [2][6] |

| Boiling Point | 176-177 °C | [1][7] |

| Melting Point | 34.5-36 °C | [4][7] |

| Flash Point | 58 °C to 71 °C (closed cup) | [3] |

| Density | Approximately 1.194 to 1.2135 g/cm³ at 20-25 °C | [1][4] |

| Solubility | Insoluble in water; soluble in organic solvents. | [2] |

| Vapor Pressure | 0.994 mm Hg | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[8] It is a flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage.[3][8][9] The substance is also harmful if swallowed and may cause respiratory irritation.[3][9] It is noted as a lachrymator, a substance that irritates the eyes and causes tears.[3][6] Furthermore, it is very toxic to aquatic life with long-lasting effects.[9]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[5][9] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[8][9] |

| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[8] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[9] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[9] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[9] |

| Corrosive to metals | - | H290: May be corrosive to metals.[5] |

Handling and Storage Protocols

Proper handling and storage are critical to ensure safety.

Handling:

-

Always handle in a well-ventilated area or under a chemical fume hood.[3][4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][9] No smoking is permitted in the handling area.[9]

-

Ground and bond containers and receiving equipment to prevent static discharges.[8][9]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3][9]

-

Avoid breathing mist, vapors, or spray.[8][9] Do not get in eyes, on skin, or on clothing.[3][8]

-

Wash hands and any exposed skin thoroughly after handling.[8][9] Do not eat, drink, or smoke when using this product.[9]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

-

Store in a flammables-area.[3]

-

Protect from moisture, as the material is moisture-sensitive.[3]

-

Incompatible materials include bases, alcohols, amines, and metals.[8] Do not store in steel containers.[3]

-

Store in a corrosive-resistant container with a resistant inner liner.[5]

Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8] Seek immediate medical attention.[3][8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.[3] Wash clothing before reuse.[3][5]

-

Ingestion: Do NOT induce vomiting.[3] If the victim is conscious, give a cupful of water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

-

Inhalation: Remove to fresh air.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Seek immediate medical attention.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, normal protein foam, dry chemical, or carbon dioxide (CO2).[9][10] Water spray may be used to cool closed containers.[10]

-

Specific Hazards: Flammable liquid.[8] Containers may explode when heated.[8] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures:

-

Clear the area of personnel and move upwind.[9]

-

Absorb the spill with inert material such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[3]

-

Prevent spillage from entering drains or water courses.[9]

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE is mandatory:

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3] A type ABEK (EN14387) respirator filter is recommended.

-

Other: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[3]

Logical Workflow for Safe Handling

The following diagram illustrates the lifecycle of handling this compound in a research environment, from procurement to disposal.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 456-42-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

The Reactivity of 3-Fluorobenzyl Chloride: An In-depth Technical Guide for Drug Development Professionals

Introduction

3-Fluorobenzyl chloride is a versatile chemical intermediate of significant interest to researchers, scientists, and drug development professionals. Its unique molecular architecture, featuring a reactive benzylic chloride and an electron-withdrawing fluorine atom on the aromatic ring, imparts distinct chemical properties that are strategically leveraged in the synthesis of novel therapeutic agents. The presence of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive analysis of the reactivity of the benzylic chloride in this compound, offering quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to support its application in drug discovery and development.

Quantitative Analysis of Reactivity

The reactivity of the benzylic chloride in this compound is primarily governed by its susceptibility to nucleophilic substitution reactions. The rate of these reactions is significantly influenced by the electronic effect of the meta-positioned fluorine atom. This effect can be quantified using the Hammett equation, which provides a linear free-energy relationship between the reaction rate constants of substituted and unsubstituted aromatic compounds.

The Hammett Equation:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction of the substituted compound (this compound).

-

k₀ is the rate constant for the reaction of the unsubstituted compound (benzyl chloride).

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For the solvolysis of substituted benzyl (B1604629) chlorides, the reaction proceeds through a transition state with developing positive charge on the benzylic carbon. Electron-withdrawing substituents, like fluorine, destabilize this transition state and thus decrease the reaction rate.

Table 1: Hammett Equation Parameters for the Solvolysis of Benzyl Chlorides

| Parameter | Value | Description |

| σ (meta-Fluoro) | +0.34 | A positive value indicates that the fluorine atom is an electron-withdrawing group at the meta position. |

| ρ (rho) | -1.875 | A negative rho value for the hydrolysis of substituted benzyl chlorides in acetone-water signifies that the reaction is facilitated by electron-donating groups and retarded by electron-withdrawing groups.[1] |

Using these parameters, we can estimate the relative reactivity of this compound compared to benzyl chloride.

Estimated Solvolysis Rate:

The solvolysis of this compound is predicted to be slower than that of benzyl chloride due to the electron-withdrawing nature of the fluorine atom. While an experimentally determined rate constant for the solvolysis of this compound under specific conditions was not found in the surveyed literature, the Hammett equation allows for a quantitative estimation.

A comprehensive study on the solvolysis of twenty-seven mono-, di-, and tri-substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25 °C provided a framework for understanding the factors governing reactivity.[2][3] The data from this study were fitted to a four-parameter Hammett equation, which separates the resonance and polar effects of the substituents. Although this compound was not included in this specific study, the established methodology underscores the importance of electronic effects in determining the solvolysis rates of benzyl chlorides.

Experimental Protocols

The following section outlines a detailed methodology for determining the solvolysis rate constant of this compound. This protocol is adapted from general procedures for studying the kinetics of benzyl chloride solvolysis.

Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous organic solvent mixture.

Materials:

-

This compound (high purity)

-

Acetone (B3395972) (ACS grade)

-

Deionized water

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

-

Phenolphthalein (B1677637) indicator

-

Constant temperature water bath

-

Burette, pipettes, and volumetric flasks

-

Magnetic stirrer and stir bars

-

Stopwatch

Procedure:

-

Solvent Preparation: Prepare a suitable aqueous acetone solvent mixture (e.g., 50:50 v/v) by accurately measuring the required volumes of acetone and deionized water.

-

Reaction Setup:

-

Pipette a precise volume (e.g., 50.0 mL) of the solvent mixture into a thermostated reaction vessel equipped with a magnetic stirrer.

-

Allow the solvent to equilibrate to the desired reaction temperature (e.g., 25.0 °C) in the constant temperature water bath.

-

-

Initiation of Reaction:

-

Accurately weigh a small amount of this compound and dissolve it in a minimal amount of the solvent mixture to prepare a stock solution of known concentration.

-

To initiate the solvolysis reaction, rapidly inject a small, precise volume of the this compound stock solution into the thermostated solvent mixture while starting the stopwatch simultaneously.

-

-

Monitoring the Reaction Progress:

-

The solvolysis of this compound produces hydrochloric acid (HCl). The progress of the reaction can be monitored by titrating the liberated HCl with a standardized NaOH solution.

-

At regular time intervals, withdraw a known volume of the reaction mixture (aliquot) and quench the reaction by adding it to a flask containing ice-cold acetone.

-

Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized NaOH solution until a persistent pink endpoint is observed.

-

-

Data Analysis:

-

The concentration of HCl produced at each time point is equivalent to the concentration of this compound that has reacted.

-

The concentration of unreacted this compound at time 't', [C]t, can be calculated from the initial concentration, [C]₀, and the concentration of reacted substrate.

-

For a first-order reaction, a plot of ln([C]t) versus time will yield a straight line with a slope equal to -k, where k is the first-order rate constant.

-

Workflow for Kinetic Analysis of this compound Solvolysis

Caption: A flowchart illustrating the key steps in the experimental determination of the solvolysis rate constant for this compound.

Reactivity in the Context of Drug Development

The controlled reactivity of this compound makes it a valuable building block for introducing the 3-fluorobenzyl moiety into drug candidates. This functional group can modulate the pharmacological profile of a molecule. While this compound itself is not a therapeutic agent, the structural motif it provides is found in various biologically active compounds.

The introduction of fluorine can influence a drug's interaction with its biological target, potentially enhancing binding affinity and specificity. Furthermore, the metabolic stability of a drug can be improved by blocking sites susceptible to oxidative metabolism.

While specific signaling pathways directly modulated by this compound are not extensively documented, the 3-fluorobenzyl group is a component of molecules designed to interact with key signaling pathways implicated in diseases such as cancer. For instance, fluorinated organic molecules are known to act as inhibitors of protein kinases and other enzymes within these pathways.

Hypothetical Signaling Pathway Interaction

Many targeted cancer therapies aim to inhibit aberrant signaling pathways that drive tumor growth and proliferation. The diagram below illustrates a generalized signal transduction cascade that can be targeted by small molecule inhibitors, some of which may incorporate a 3-fluorobenzyl moiety to enhance their drug-like properties.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy, with a hypothetical point of intervention by a small molecule inhibitor.

Conclusion

This compound exhibits a well-defined reactivity profile characterized by its susceptibility to nucleophilic substitution, which is moderately attenuated by the electron-withdrawing fluorine substituent. This predictable reactivity, combined with the beneficial effects of the 3-fluorobenzyl group on the pharmacokinetic and pharmacodynamic properties of molecules, establishes this compound as a valuable intermediate in the synthesis of novel drug candidates. A thorough understanding of its reactivity, as outlined in this guide, is essential for its effective utilization in the design and development of the next generation of therapeutics.

References

An In-depth Technical Guide on the Electronic Effects of the Meta-Fluorine in 3-Fluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the fluorine atom positioned at the meta-position of the benzyl (B1604629) chloride ring. 3-Fluorobenzyl chloride is a versatile reagent and a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The electronic influence of the meta-fluorine substituent significantly impacts the reactivity of the benzylic chloride, a factor of paramount importance in reaction kinetics and mechanism. This guide presents quantitative data on the solvolysis rates of this compound in comparison to other meta-substituted analogues, detailed experimental protocols for kinetic analysis, and a discussion of the underlying electronic principles, including inductive and resonance effects, contextualized by Hammett substituent constants.

Introduction: The Dual Nature of Fluorine's Electronic Influence

The substitution of a hydrogen atom with fluorine on an aromatic ring introduces potent electronic effects that can dramatically alter a molecule's chemical reactivity and physical properties. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect operates through the sigma (σ) bond framework, polarizing the electron density towards the fluorine atom.

Simultaneously, fluorine possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system, resulting in a positive resonance effect (+R). However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene (B151609) ring, this resonance effect is generally considered to be weaker than its powerful inductive effect. The net electronic effect of a fluorine substituent is therefore a combination of these two opposing forces.

In the case of this compound, the fluorine atom is in the meta position relative to the chloromethyl group. At this position, the resonance effect on the benzylic carbon, the reaction center for nucleophilic substitution, is negligible. Therefore, the electronic influence of the meta-fluorine is predominantly its strong electron-withdrawing inductive effect.

Quantitative Analysis of Reactivity: Solvolysis of Substituted Benzyl Chlorides

The impact of the meta-fluorine on the reactivity of the benzylic chloride can be quantitatively assessed by studying the kinetics of its solvolysis reaction. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. The rate of this reaction is highly sensitive to the electronic stability of the carbocation intermediate (or the transition state leading to it) formed upon the departure of the chloride leaving group.

A seminal study by Richard et al. provides valuable kinetic data for the solvolysis of a series of meta-substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25 °C. The first-order rate constants (k) for this reaction are summarized in the table below.

| Substituent (meta-X) | k (s⁻¹) | Relative Rate (kₓ/kн) |

| H | 1.5 x 10⁻⁴ | 1.00 |

| F | 1.8 x 10⁻⁶ | 0.012 |

| Cl | 1.2 x 10⁻⁶ | 0.008 |

| Br | 1.1 x 10⁻⁶ | 0.007 |

| I | 1.6 x 10⁻⁶ | 0.011 |

Data extracted from Richard, J. P., et al. J. Am. Chem. Soc. 2005, 127, 46, 16035–16045.

As the data clearly indicates, the presence of a fluorine atom at the meta position significantly decreases the rate of solvolysis compared to the unsubstituted benzyl chloride. The rate constant for this compound is approximately 83 times smaller than that of benzyl chloride. This rate deceleration is a direct consequence of the electron-withdrawing inductive effect of the fluorine atom, which destabilizes the developing positive charge on the benzylic carbon in the transition state of the Sₙ1 reaction.

Interestingly, the rate constants for the other meta-halogenated benzyl chlorides (Cl, Br, I) are very similar to that of this compound, highlighting the dominant role of the inductive effect for halogens at the meta position.

The Hammett Relationship: Quantifying Substituent Effects

The electronic effects of substituents on the rates and equilibria of reactions of aromatic compounds can be quantified using the Hammett equation:

log(kₓ/kн) = ρσ

where:

-

kₓ is the rate constant for the reaction of the substituted compound.

-

kн is the rate constant for the reaction of the unsubstituted compound.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

For substituents in the meta position, the σₘ constant is used, which primarily reflects the inductive effect of the substituent.

| Substituent (meta-X) | σₘ |

| H | 0.00 |

| F | 0.34 |

| Cl | 0.37 |

| Br | 0.39 |

| I | 0.35 |

Source: Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195.

The positive σₘ value for fluorine (0.34) confirms its electron-withdrawing nature at the meta position. A plot of log(kₓ/kн) for the solvolysis of meta-substituted benzyl chlorides against their respective σₘ values yields a linear relationship, known as a Hammett plot. The negative slope of this plot (ρ) would indicate that the reaction is retarded by electron-withdrawing groups, which is consistent with the development of a positive charge in the rate-determining step.

Experimental Protocols

General Kinetic Measurement of Benzyl Chloride Solvolysis

The following is a generalized protocol for determining the first-order rate constant of solvolysis for a substituted benzyl chloride.

Materials:

-

Substituted benzyl chloride (e.g., this compound)

-

Solvent system (e.g., 20% acetonitrile in water)

-

High-purity acetonitrile (HPLC grade)

-

Deionized water

-

Constant temperature bath

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Volumetric flasks and pipettes

-

Syringes

Procedure:

-

Solution Preparation:

-

Prepare the desired solvent mixture (e.g., 20% v/v acetonitrile in water).

-

Prepare a stock solution of the substituted benzyl chloride in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

-

Kinetic Run:

-

Equilibrate the solvent mixture in the reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C) using a constant temperature bath.

-

Initiate the reaction by injecting a small, known volume of the benzyl chloride stock solution into the equilibrated solvent mixture with vigorous stirring to ensure rapid mixing. The final concentration of the benzyl chloride should be in a range suitable for the analytical method being used.

-

Start a timer at the moment of injection.

-

-

Monitoring the Reaction:

-

UV-Vis Spectrophotometry: If the benzyl chloride and its solvolysis product have distinct UV-Vis spectra, the reaction can be monitored by recording the change in absorbance at a specific wavelength over time. Aliquots can be withdrawn at timed intervals and their absorbance measured, or the reaction can be carried out directly in a temperature-controlled cuvette within the spectrophotometer.

-

HPLC: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a suitable solvent that stops the reaction and is miscible with the HPLC mobile phase). Analyze the quenched samples by HPLC to determine the concentration of the remaining benzyl chloride and/or the formed product. A typical HPLC setup would involve a C18 reverse-phase column and a mobile phase of acetonitrile and water.

-

-

Data Analysis:

-

For a first-order reaction, a plot of the natural logarithm of the concentration of the benzyl chloride (ln[RCl]) versus time will yield a straight line.

-

The slope of this line is equal to the negative of the first-order rate constant (-k).

-

Visualizations

Signaling Pathway: Solvolysis of this compound

Caption: Solvolysis mechanism of this compound.

Experimental Workflow: Kinetic Analysis

Caption: Workflow for kinetic analysis of solvolysis.

Logical Relationship: Hammett Plot for Solvolysis

Caption: Logical workflow for constructing and interpreting a Hammett plot.

Conclusion

The electronic effect of a meta-fluorine substituent in this compound is predominantly a strong electron-withdrawing inductive effect. This effect significantly destabilizes the transition state leading to the benzylic carbocation, thereby markedly decreasing the rate of solvolysis compared to unsubstituted benzyl chloride. This understanding is crucial for predicting the reactivity of this compound in nucleophilic substitution reactions and for designing synthetic routes that utilize this important building block. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.

References

A Technical Guide to Commercial High-Purity 3-Fluorobenzyl Chloride for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity 3-Fluorobenzyl chloride (CAS No. 456-42-8), a critical building block in the synthesis of pharmaceuticals and other advanced materials. This guide details key suppliers, available purity grades, and the analytical methodologies used to ensure quality, empowering researchers to make informed procurement decisions.

Commercial Suppliers and Specifications

The procurement of high-purity this compound is crucial for the success of sensitive synthetic applications, particularly in pharmaceutical development where impurity profiles can significantly impact biological activity and safety.[1] A number of reputable chemical suppliers offer this intermediate in various purity grades. Below is a comparative summary of prominent suppliers and their offerings.

Table 1: Commercial Suppliers of High-Purity this compound

| Supplier | Stated Purity/Grade | Contact Information (Illustrative) |

| Sigma-Aldrich (Merck) | ≥98.0% (GC), 96% | --INVALID-LINK-- |

| Tokyo Chemical Industry (TCI) | >95.0% (GC) | --INVALID-LINK-- |

| Thermo Scientific (Alfa Aesar) | 97% | --INVALID-LINK-- |

| Multichem Exports | 98% | --INVALID-LINK--, +91.6301 00 6301[2] |

| Parchem | Not specified | --INVALID-LINK--, +1 (914) 654-6800 |

| HANGZHOU LEAP CHEM CO., LTD. | Pharmaceutical Grade/99% | --INVALID-LINK-- |

| Otto Chemie Pvt. Ltd. | 97% | --INVALID-LINK--, +91 9820041841[3] |

Table 2: Typical Specifications for High-Purity this compound (>99%)

| Parameter | Specification | Analysis Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Purity (Assay) | ≥ 99.5% | Gas Chromatography (GC-FID) |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, FTIR |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

| Individual Impurity | ≤ 0.1% | Gas Chromatography (GC-FID) |

| Total Impurities | ≤ 0.5% | Gas Chromatography (GC-FID) |

| Residual Solvents | To be specified (e.g., Toluene ≤ 890 ppm) | Headspace GC-MS |

Quality Control and Analytical Methodologies

Ensuring the high purity of this compound is paramount for its application in pharmaceutical synthesis.[4] The primary analytical techniques for identity and purity assessment are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Suppliers of high-purity grades will provide a Certificate of Analysis (CoA) with each batch, detailing the results of these analyses.[2]

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography with a Flame Ionization Detector (GC-FID) is the standard method for determining the purity of this compound and quantifying any impurities. A validated GC method can provide high sensitivity and resolution for separating the main component from related substances.

Experimental Protocol: GC-FID Purity Assay

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is required.

-

Column: A nonpolar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable.[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector, with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Detector Temperature: 300 °C.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Injection Volume: 1 µL.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their relative retention times and quantified similarly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity Confirmation

NMR spectroscopy is a powerful tool for confirming the identity of this compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Experimental Protocol: ¹H NMR for Identity and Purity Assessment

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. For quantitative analysis, a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) is also added.

-

Acquisition Parameters (Typical for 400 MHz):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 5-7 times the longest T1 relaxation time of the signals of interest (a longer delay of 30-60s is recommended for accurate quantification).[6]

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: Approximately 16 ppm.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the signals corresponding to the protons of this compound and the internal standard.

-

The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard.[7]

-

Visualizing Experimental and Logical Workflows

To aid in the understanding of the quality control process and the synthetic utility of this compound, the following diagrams have been generated using Graphviz.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 3. This compound, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. rssl.com [rssl.com]

- 7. usp.org [usp.org]

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions Using 3-Fluorobenzyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Fluorobenzyl chloride (CAS 456-42-8) is a versatile chemical intermediate of significant interest in the pharmaceutical, agrochemical, and fine chemical industries.[1] Its structure, featuring a fluorine atom at the meta-position and a reactive chloromethyl group, makes it a valuable building block for introducing the 3-fluorobenzyl moiety into a wide range of molecules. The chloromethyl group serves as an excellent leaving group in nucleophilic substitution reactions, readily reacting with various nucleophiles such as alcohols, amines, thiols, and carbanions.[2] The presence of the fluorine atom can enhance electron withdrawal, influencing the reactivity and biological properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This document provides detailed protocols and application notes for leveraging this compound in key nucleophilic substitution reactions.

General Principles of Reactivity

This compound is a benzylic halide and can undergo nucleophilic substitution through both SN1 and SN2 pathways. The reaction pathway is influenced by the nucleophile, solvent, and reaction temperature.[4] The benzylic carbocation intermediate is stabilized by resonance, making the SN1 pathway favorable, particularly with weak nucleophiles in polar protic solvents. Strong nucleophiles in polar aprotic solvents favor the SN2 mechanism.[4]

Caption: General mechanisms for SN1 and SN2 reactions of this compound.

Application 1: Synthesis of 3-Fluorobenzyl Ethers (O-Alkylation)

Application Note: The introduction of a 3-fluorobenzyl group to alcohols or phenols via Williamson ether synthesis is a common strategy in medicinal chemistry. This moiety can alter the molecule's pharmacokinetic profile. Fluorinated benzyl (B1604629) ethers are also explored as protecting groups in carbohydrate chemistry, offering enhanced NMR spectral resolution.[5]

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a standard procedure for the synthesis of benzyl ethers.[5]

-

Reagents and Setup:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the desired alcohol (1.0 eq) and anhydrous dimethylformamide (DMF, 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

-

Deprotonation:

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

-

Nucleophilic Substitution:

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Workup and Purification:

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and quench the excess NaH by slowly adding methanol (B129727).

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate (B1210297) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by silica (B1680970) gel column chromatography.

-

Data Presentation: O-Alkylation Reactions

| Nucleophile (Alcohol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Methyl-α-D-mannopyranoside | NaH | DMF | 0 to RT | 16 | 88 (for 2-fluorobenzyl) | [5] |

| Phenol | K₂CO₃ | Acetonitrile (B52724) | 80 | 6 | >90 (Typical) | General Method |

| Benzyl Alcohol | NaH | THF | 0 to RT | 12 | >95 (Typical) | General Method |

Application 2: Synthesis of 3-Fluorobenzyl Thioethers (S-Alkylation)

Application Note: Benzyl thioethers are important structural motifs in various biologically active compounds and serve as key synthetic intermediates.[6][7] The reaction of this compound with thiols or thiol precursors provides a direct route to these valuable molecules.

Experimental Protocol: One-Pot Synthesis from Thiourea (B124793)

This robust one-pot protocol avoids the isolation of malodorous thiols.[6]

-

Reagents and Setup:

-

In a round-bottom flask, dissolve thiourea (1.1 eq) and this compound (1.0 eq) in methanol (0.5 M).

-

Heat the mixture to reflux for 3-4 hours to form the isothiuronium (B1672626) salt.

-

-

Thiolate Generation:

-

Cool the mixture slightly and add solid sodium hydroxide (B78521) (NaOH, 3.0 eq).

-

Heat again to reflux for 2-3 hours to generate the thiolate in situ.

-

-

Reaction with Second Electrophile (for unsymmetrical thioethers):

-

Cool the reaction to room temperature and add a second benzyl halide (0.85 eq).

-

Heat to reflux for 8-16 hours. (For symmetrical bis(3-fluorobenzyl) sulfide, this step is omitted and the initial this compound can be used in excess).

-

-

Workup and Purification:

-

After cooling, partition the mixture between dichloromethane (B109758) and aqueous NaOH.

-

Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

-

The crude product is often pure, but can be further purified by column chromatography if necessary.

-

Data Presentation: S-Alkylation Reactions

| Nucleophile (Thiol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | NaOH | Methanol | Reflux | 12 | 90-95 (Typical) | [6][8] |

| 1,3-Propanedithiol | Basic Clay | Dichloromethane | 95 | 5 | ~70-80 | [8] |

| Thiourea (one-pot) | NaOH | Methanol | Reflux | 16 | 85-95 (Typical) | [6] |

Application 3: Synthesis of 3-Fluorobenzyl Amines (N-Alkylation)